molecular formula C10H12BrN B11746425 (E)-[(3-bromophenyl)methylidene](propyl)amine

(E)-[(3-bromophenyl)methylidene](propyl)amine

Cat. No.: B11746425
M. Wt: 226.11 g/mol
InChI Key: QCEUSLVMDVPBIA-UHFFFAOYSA-N
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Description

(E)-(3-bromophenyl)methylideneamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-bromophenyl)methylideneamine typically involves the condensation reaction between 3-bromobenzaldehyde and propylamine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The reaction can be monitored using techniques such as FT-IR spectroscopy to ensure the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for (E)-(3-bromophenyl)methylideneamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-bromophenyl)methylideneamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-(3-bromophenyl)methylideneamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(3-bromophenyl)methylideneamine involves its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through the nitrogen atom of the imine group and the bromine atom on the phenyl ring. This coordination can lead to the formation of stable metal complexes that exhibit various biological activities .

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-bromophenyl)methylideneamine
  • (E)-(3-chlorophenyl)methylideneamine
  • (E)-(3-bromophenyl)methylideneamine

Uniqueness

(E)-(3-bromophenyl)methylideneamine is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which can influence its reactivity and coordination properties. This makes it distinct from other similar compounds where the halogen atom or the alkyl chain length may vary .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-(3-bromophenyl)-N-propylmethanimine

InChI

InChI=1S/C10H12BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7-8H,2,6H2,1H3

InChI Key

QCEUSLVMDVPBIA-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=CC(=CC=C1)Br

Origin of Product

United States

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